

Proteomic-Validated Cell Cycle Protein Changes Induced by Indisulam

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Compound Focus: Indisulam

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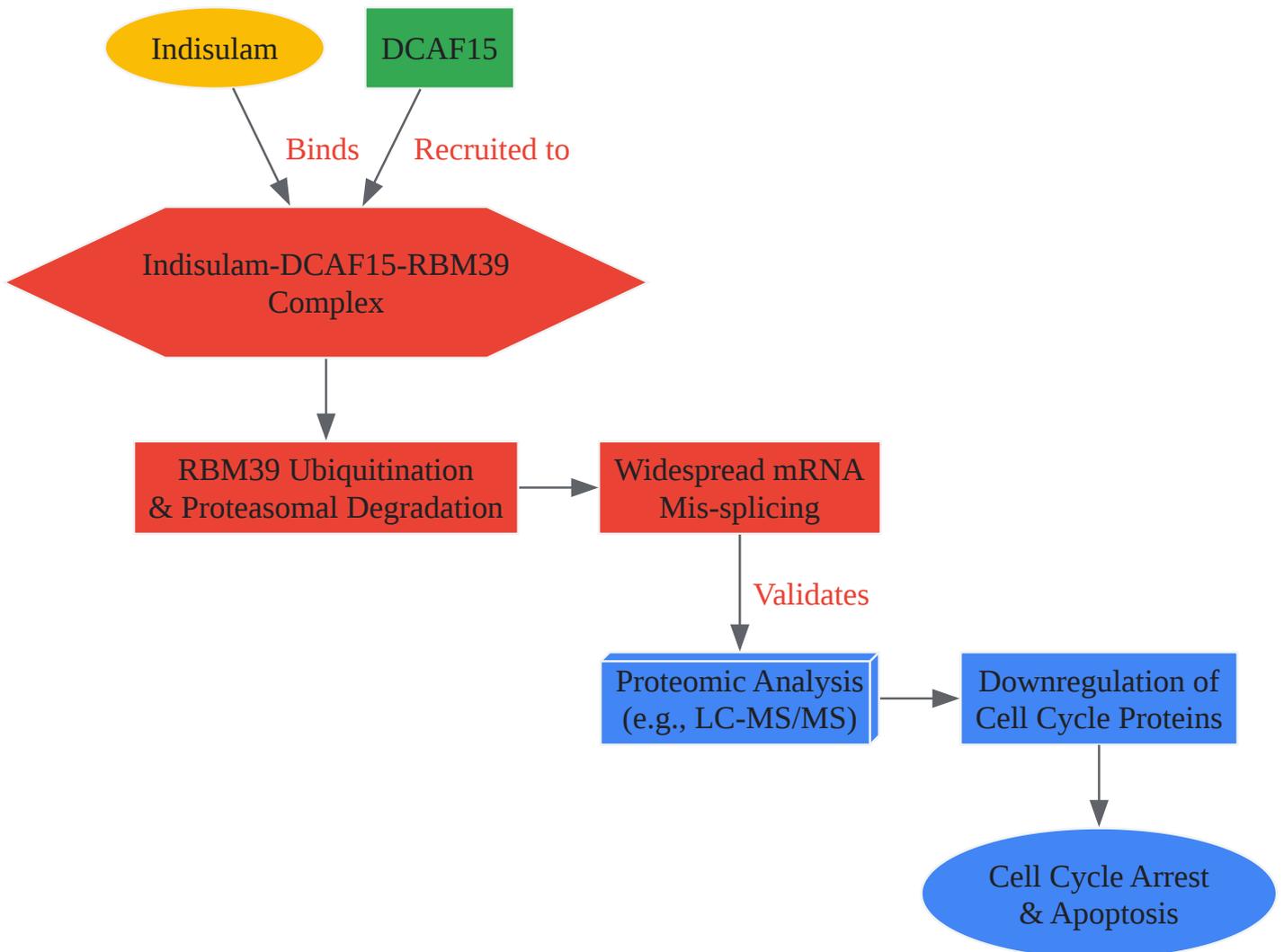
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Cancer Model	Key Cell Cycle Proteins Downregulated	Proteomic Technology Used	Primary Functional Consequence	Source
Neuroblastoma (IMR-32 cells)	CDK4, KIF20A, BUB1	LC-MS/MS (Label-free proteomics)	G1 and G2 phase arrest; growth inhibition and apoptosis [1]	
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Information not specified in proteomics context	RNA-seq & Proteomics (cross-analysis)	Attenuated cell proliferation; promoted apoptosis; interfered with cell cycle progression [2]	
Acute Megakaryoblastic Leukemia (AMKL)	Information not specified in proteomics context	Integrated transcriptomic & proteomic analysis	Induced cell cycle arrest and apoptosis [3]	

Mechanism of Action: From Molecular Glue to Proteomic Outcome

The experimental data across studies consistently shows that **indisulam** functions as a "molecular glue," degrading the splicing factor RBM39. This degradation causes widespread mis-splicing of pre-mRNA from many genes, which in turn leads to the downregulation of critical cell cycle proteins, as confirmed by proteomics. The following diagram illustrates this mechanism and a generalized workflow for its proteomic validation.



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Key Experimental Protocols for Proteomic Validation

The credibility of the data in the table is supported by rigorous experimental methodologies. Here are the core protocols used in these studies to generate the proteomic data.

- **Cell Culture and Treatment:** Studies used relevant human cancer cell lines (e.g., IMR-32 for neuroblastoma). Cells were treated with **indisulam** at varying doses (e.g., 5 μ M) and time points (e.g., 6h and 16h for proteomics), with DMSO used as a vehicle control [1].
- **Protein Extraction and Digestion:** Following treatment, cells are lysed. Proteins are then extracted, reduced, alkylated, and digested into peptides using trypsin, a standard protocol for mass spectrometry sample preparation [1] [4].
- **LC-MS/MS Analysis:** The resulting peptides are separated by **Liquid Chromatography (LC)** and analyzed by **tandem Mass Spectrometry (MS/MS)**. Specific approaches include:
 - **Label-free quantification:** Used to compare protein abundance between treated and control samples directly from the MS signal intensity [1].
 - **Isobaric labelling (e.g., TMT):** Peptides from different cell cycle phases or conditions are labelled with unique tags, pooled, and analyzed together, allowing for multiplexed relative quantification [4].
- **Data Integration with Transcriptomics:** To link cause and effect, proteomic data is often integrated with RNA sequencing (RNA-seq) data. This identifies which downregulated proteins correspond to genes that have experienced mis-splicing (e.g., exon skipping, intron retention) due to RBM39 degradation [2] [1] [3].
- **Functional Validation:** Proteomic findings are typically validated with orthogonal techniques, such as:
 - **Western Blotting:** To confirm the reduction of specific proteins like CDK4 and TYMS [1].
 - **siRNA/shRNA Knockdown:** Knocking down RBM39 independently replicates **indisulam's** effect, confirming that the observed phenotypic and proteomic changes are on-target [2] [1].

Critical Considerations for Researchers

When interpreting these findings or designing related experiments, please consider the following key points:

- **The Central Role of DCAF15:** The entire mechanism depends on the presence of the E3 ubiquitin ligase receptor **DCAF15**. Its expression is a critical determinant of cellular sensitivity to **indisulam**; cells lacking DCAF15 are resistant to RBM39 degradation and its downstream effects [2] [1] [3].
- **Resistance Mechanisms:** Be aware that resistance can arise. One identified mechanism involves the **methylation of RBM39 at arginine 92 by PRMT6**, which stabilizes the protein and inhibits its **indisulam**-induced degradation [5].
- **Cell Cycle vs. Splicing vs. Metabolism:** While the effect on cell cycle proteins is a major outcome, **indisulam's** impact is pleiotropic. Proteomic and metabolic profiling shows a **concurrent disruption**

of metabolic pathways, particularly one-carbon metabolism, which may contribute significantly to the overall anti-tumor effect [1].

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